molecular formula C10H12F3NO B1469142 1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol CAS No. 331-18-0

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol

Cat. No. B1469142
CAS RN: 331-18-0
M. Wt: 219.2 g/mol
InChI Key: UGNFIEBKQLGABH-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol” is a complex organic compound. It contains a trifluoro group, which is characterized by three fluorine atoms attached to a carbon atom, making it part of the organofluorine class of compounds. It also contains a 3-methylphenyl group (a phenyl ring with a methyl substituent at the 3rd position) and an amino group attached to a propan-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoro group, the 3-methylphenyl group, and the amino group attached to the propan-2-ol group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoro group, the 3-methylphenyl group, and the amino group. The trifluoro group is known for its high electronegativity, which could make the compound reactive. The amino group could participate in various reactions involving the formation or breaking of nitrogen-containing bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoro group could contribute to the compound’s polarity, while the 3-methylphenyl group could contribute to its hydrophobicity. The presence of the amino group could influence the compound’s basicity .

Scientific Research Applications

Enantioselective Synthesis and Kinetic Resolution

Trifluoro compounds, including those related to "1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol", have been utilized in enantioselective synthesis and kinetic resolution processes. For example, research demonstrates the highly stereocontrolled access to trifluoro-epoxypropane derivatives through lipase-mediated kinetic resolution, showcasing the potential for producing enantiomerically pure compounds for further chemical synthesis or pharmaceutical applications (Shimizu, Sugiyama, & Fujisawa, 1996).

Physicochemical Properties

Studies on the physicochemical properties of trifluoromethyl groups in compounds reveal the influence of these groups on miscibility with water and other solvents. This research is crucial for understanding the solvation and interaction behaviors of trifluorinated compounds in various environments, which can have implications for their use in material science and biochemistry (Fioroni, Burger, Mark, & Roccatano, 2003).

Novel Synthesis Approaches

Innovative synthetic approaches have been developed for trifluoromethylated compounds, including methods for regio- and stereo-selective synthesis. These approaches enable the production of structurally complex and functionally diverse molecules, which can serve as valuable intermediates in pharmaceutical and material science research (Zhang, Zhao, & Lu, 2007).

Application in Fluorescent Markers

The development of fluorescent markers using trifluoromethylated compounds for biodiesel quality control demonstrates the versatility of these compounds in environmental and industrial applications. This research highlights the potential for utilizing trifluoromethylated compounds in developing new materials for environmental monitoring and quality assurance processes (Pelizaro et al., 2019).

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and exploring its potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

1,1,1-trifluoro-3-(3-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7-3-2-4-8(5-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFIEBKQLGABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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